molecular formula C19H24Cl2N2 B563907 Clomipramine-d6 Hydrochloride CAS No. 1189882-28-7

Clomipramine-d6 Hydrochloride

Cat. No. B563907
CAS RN: 1189882-28-7
M. Wt: 357.352
InChI Key: WIMWMKZEIBHDTH-TXHXQZCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Clomipramine is a tricyclic antidepressant (TCA) used to treat obsessive-compulsive disorder (OCD). OCD is a nervous condition wherein a person has recurring thoughts or ideas or does repetitive things because they are anxious . Clomipramine is thought to work in the brain by increasing the activity of the chemical serotonin . It is available in capsule form as a hydrochloride salt, with dosages of 25 mg, 50 mg, and 75 mg .


Synthesis Analysis

The synthetic method of clomipramine hydrochloride intermediate involves the use of N-acetyliminodibenzyl, salt of wormwood, Tetrabutyl amonium bromide, ethylene dichloride, and two (trichloromethyl) carbonic ether .


Molecular Structure Analysis

The molecular formula of Clomipramine-d6 Hydrochloride is C19H17D6ClN2 • HCl and its molecular weight is 320.893646 .


Chemical Reactions Analysis

A sensitive and simple chemiluminescent (CL) method for the determination of clomipramine has been developed by combining the flow-injection analysis (FIA) technique, which is based on the CL intensity generated from the redox reaction of potassium permanganate (KMnO4)–formic acid in sulphuric acid (H2SO4) medium .


Physical And Chemical Properties Analysis

Clomipramine is a tertiary amine belonging to the class of medications known as tricyclic antidepressants (TCA). It is a dibenzazepine TCA . The molecular weight of Clomipramine-d6 Hydrochloride is 357.3 g/mol .

Scientific Research Applications

Antidepressant Property Evaluation

Clomipramine-d6 Hydrochloride has been used in behavioral tests such as the Tail Suspension Test (TST) and Forced Swim Test (FST) to evaluate potential antidepressant properties. These tests measure the effectiveness of compounds like Clomipramine-d6 in reducing immobility time, which is indicative of antidepressant-like activity .

Pharmacokinetic and Pharmacodynamic Studies

Deuterium substitution, as seen in Clomipramine-d6, can improve the pharmacokinetic and pharmacodynamic profile of drugs. This modification can lead to a more favorable absorption, distribution, metabolism, and excretion (ADME) profile, potentially enhancing the drug’s efficacy and reducing side effects .

Analytical Method Development

Clomipramine-d6 Hydrochloride is used in analytical chemistry for method development and validation. It serves as a reference standard for chromatographic techniques like Reverse Phase High-Performance Liquid Chromatography (RP-HPLC), ensuring accurate and precise measurement of drug concentrations in various matrices .

Veterinary Medicine

Although not directly related to Clomipramine-d6, its non-deuterated form has been developed for veterinary use based on human formulations. This suggests potential applications of Clomipramine-d6 in veterinary medicine research, where its enhanced properties could be beneficial .

Antidepressant Mechanism Research

Clomipramine Hydrochloride is a Tricyclic antidepressant (TCA) that increases monoamine concentration in the synaptic cleft, leading to an antidepressant effect. Research into its mechanism of action can provide insights into how deuterium substitution affects drug behavior at the molecular level .

Mechanism of Action

Target of Action

Clomipramine-d6 Hydrochloride primarily targets serotonin and norepinephrine reuptake . These neurotransmitters play a crucial role in mood regulation, with serotonin being involved in sleep, appetite, and mood, and norepinephrine affecting attention and responding actions in the brain .

Mode of Action

Clomipramine-d6 Hydrochloride interacts with its targets by inhibiting the reuptake of serotonin and norepinephrine . This inhibition results in an increased concentration of these neurotransmitters in the synaptic cleft, enhancing their neurotransmission . This compound also down-regulates cerebral cortical β-adrenergic receptors and sensitizes post-synaptic serotonergic receptors with chronic use .

Biochemical Pathways

The primary biochemical pathway affected by Clomipramine-d6 Hydrochloride is the serotonergic neurotransmission pathway . By inhibiting the reuptake of serotonin, this compound increases the overall serotonergic neurotransmission . This leads to downstream effects such as mood elevation, particularly in individuals with depression .

Pharmacokinetics

Clomipramine-d6 Hydrochloride is well absorbed from the gastrointestinal tract but undergoes significant first-pass metabolism to desmethylclomipramine, which is pharmacologically active . The apparent volume of distribution is very large, and protein binding is high . The elimination half-life of Clomipramine-d6 Hydrochloride is about 24 hours, and that of desmethylclomipramine is 96 hours . These properties impact the bioavailability of the compound, with the deuterated forms showing improved pharmacokinetic parameters .

Result of Action

The molecular and cellular effects of Clomipramine-d6 Hydrochloride’s action primarily involve an increase in mood in depressed individuals . This is achieved through the enhanced neurotransmission of serotonin and norepinephrine . Additionally, this compound may cause sedation in non-depressed individuals .

Action Environment

Various environmental factors can influence the action, efficacy, and stability of Clomipramine-d6 Hydrochloride. For instance, smoking induces demethylation, whereas long-term alcohol intake appears to reduce this metabolic pathway . Age usually diminishes both demethylation and hydroxylation, leading to a lower daily dose of Clomipramine-d6 Hydrochloride in most elderly patients . Furthermore, patients genetically deficient in hydroxylation accumulate desmethylclomipramine at high concentrations that can produce serious side effects and/or nonresponse .

Safety and Hazards

Clomipramine may cause drowsiness or dizziness. It may cause harm to breast-fed children. It is very toxic to aquatic life with long-lasting effects. Repeated exposure may cause skin dryness or cracking .

properties

IUPAC Name

3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-bis(trideuteriomethyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2.ClH/c1-21(2)12-5-13-22-18-7-4-3-6-15(18)8-9-16-10-11-17(20)14-19(16)22;/h3-4,6-7,10-11,14H,5,8-9,12-13H2,1-2H3;1H/i1D3,2D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIMWMKZEIBHDTH-TXHXQZCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl)C([2H])([2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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